Jtc-801 - 244218-51-7

Jtc-801

Catalog Number: EVT-270880
CAS Number: 244218-51-7
Molecular Formula: C26H26ClN3O2
Molecular Weight: 448.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

JTC-801 is a non-peptide, small molecule antagonist that specifically targets the NOP receptor. [, , ] It exhibits high affinity and selectivity for this receptor, making it a valuable tool in investigating the physiological and pathological roles of the NOP receptor system. [, , ] JTC-801 is frequently employed in preclinical research to elucidate the therapeutic potential of NOP receptor modulation in various conditions, including pain, anxiety, and cancer. [, , , , , , , ]

Nociceptin/Orphanin FQ (N/OFQ)

  • Compound Description: Nociceptin/Orphanin FQ (N/OFQ) is an endogenous heptadecapeptide that acts as the primary agonist for the NOP receptor. It plays a complex role in pain modulation, exhibiting both pronociceptive effects at low doses and antinociceptive effects at higher doses. [, , , ]
  • Relevance: JTC-801 is a selective antagonist of the NOP receptor, directly blocking the actions of N/OFQ. [, , , , ] Studies investigating the pharmacological effects of JTC-801 often use N/OFQ as a reference compound to demonstrate the antagonist's ability to reverse or block N/OFQ-mediated effects. [, , , , ]

[Nphe1]N/OFQ(1-13)-NH2

  • Compound Description: [Nphe1]N/OFQ(1-13)-NH2 is a peptide antagonist of the NOP receptor. []
  • Relevance: This compound represents an early example of a peptide-based NOP receptor antagonist. In contrast to JTC-801, which is a non-peptide antagonist, [Nphe1]N/OFQ(1-13)-NH2 highlights the initial exploration of peptide-based structures for targeting the NOP receptor. []

UFP-101

  • Compound Description: UFP-101 ([Nphe1Arg14Lys15]N/OFQ-NH2) is a peptide antagonist of the NOP receptor. [, , ] It exhibits a complex pharmacological profile, displaying partial agonist activity at constitutively active NOP receptors. [, ]
  • Relevance: UFP-101 serves as a valuable tool for investigating the constitutive activity of NOP receptors. Its contrasting pharmacological profile to JTC-801, a neutral antagonist, underscores the diverse pharmacological properties exhibited by different NOP receptor antagonists. [, ]

Trap-101

  • Compound Description: Trap-101 (1-[1-(cyclooctylmethyl)-1,2,3,6-tetrahydro-5-(hydroxymethyl)-4-pyridinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a non-peptide antagonist of the NOP receptor. [, ] It displays inverse agonist activity at constitutively active NOP receptors. [, ]

Compound 24

  • Compound Description: Compound 24 (1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4′-piperidin-1-yl]propyl}pyrrolidine-2-carboxamide) is a non-peptide antagonist of the NOP receptor exhibiting inverse agonist activity at constitutively active receptors. [, ]

J-113397

  • Compound Description: J-113397 (1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one) is a selective non-peptide antagonist of the NOP receptor. [, , ]
  • Relevance: J-113397 shares a similar pharmacological profile with JTC-801, acting as a selective non-peptide antagonist of the NOP receptor. Both compounds have been instrumental in investigating the role of the NOP receptor in various physiological and pathological processes. [, , ]

Ac-RYYRWK-NH2

  • Compound Description: Ac-RYYRWK-NH2 is a hexapeptide agonist of the NOP receptor. [, ]
  • Relevance: Ac-RYYRWK-NH2 represents a potent and selective peptide agonist of the NOP receptor. Its use in research, along with antagonists like JTC-801, helps to elucidate the downstream effects of NOP receptor activation and inhibition. [, ]

[Arg14,Lys15]N/OFQ

  • Compound Description: [Arg14,Lys15]N/OFQ is a peptide agonist of the NOP receptor, exhibiting a biphasic concentration-response curve and higher efficacy compared to N/OFQ. []
  • Relevance: Similar to other NOP receptor agonists, [Arg14,Lys15]N/OFQ can be used in conjunction with JTC-801 to study the pharmacological effects and downstream signaling pathways associated with NOP receptor modulation. []

[Phe1ψ(CH2-NH)Gly2]N/OFQ(1-13)-NH2

  • Compound Description: [Phe1ψ(CH2-NH)Gly2]N/OFQ(1-13)-NH2 is a peptide agonist of the NOP receptor. [] It exhibits a lower potency compared to N/OFQ. []
  • Relevance: As an agonist of the NOP receptor, [Phe1ψ(CH2-NH)Gly2]N/OFQ(1-13)-NH2 can be used alongside JTC-801 to further understand the pharmacological effects mediated by the NOP receptor. []

Naloxone benzoylhydrazone

  • Compound Description: Naloxone benzoylhydrazone is an opioid receptor antagonist that also exhibits high affinity for the NOP receptor. []
  • Relevance: The affinity of naloxone benzoylhydrazone for both opioid and NOP receptors highlights the potential for cross-talk between these systems and the need for selective antagonists like JTC-801 to delineate the specific contributions of each receptor. []

Prostaglandin E2 (PGE2)

  • Compound Description: Prostaglandin E2 (PGE2) is an inflammatory mediator that can induce allodynia (pain from a normally non-painful stimulus). []
  • Relevance: Research suggests that PGE2-induced allodynia is mediated, in part, by the release of N/OFQ and activation of the NOP receptor. [] JTC-801 has been shown to block PGE2-induced allodynia, supporting the role of the NOP receptor in this pathway. []

AE1-329

  • Compound Description: AE1-329 is a selective agonist of the prostaglandin E receptor subtype 4 (EP4). []
  • Relevance: AE1-329 stimulates the release of N/OFQ from spinal slices, suggesting that activation of EP4 receptors can lead to downstream activation of NOP receptors. [] JTC-801 has been shown to block AE1-329-induced allodynia, further supporting the involvement of NOP receptors in this pathway. []
Overview

JTC-801 is a synthetic compound that acts as an antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). This receptor is part of the opioid receptor family and plays a significant role in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. JTC-801 has garnered attention for its potential therapeutic applications in treating conditions such as anxiety, depression, and chronic pain.

Source and Classification

JTC-801 was developed as a selective antagonist for the nociceptin/orphanin FQ receptor. It is classified under small molecule drugs and is primarily studied within the fields of pharmacology and medicinal chemistry. The compound has been evaluated for its effects on the hypothalamic-pituitary-adrenal (HPA) axis and its potential role in modulating stress responses in animal models .

Synthesis Analysis

The synthesis of JTC-801 involves several key steps that utilize various organic chemistry techniques. The compound is derived from a modified quinoline structure, specifically designed to enhance its binding affinity to the nociceptin receptor.

Methods and Technical Details

  1. Starting Materials: The synthesis typically begins with 4-ethylphenol and other reagents that facilitate the formation of the benzamide structure.
  2. Reactions: Key reactions include nucleophilic substitutions, coupling reactions, and possibly cyclization processes to form the final product.
  3. Purification: After synthesis, JTC-801 is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing .
Molecular Structure Analysis

The molecular structure of JTC-801 can be described by its chemical formula C19H22N2O2C_{19}H_{22}N_2O_2. Its structure features a quinoline core linked to a phenoxy group through a benzamide moiety.

Structure Data

  • Molecular Weight: Approximately 314.39 g/mol
  • Structural Formula:
C19H22N2O2\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2

The compound's three-dimensional conformation is crucial for its interaction with the nociceptin receptor, influencing its pharmacological activity .

Chemical Reactions Analysis

JTC-801 participates in various chemical reactions that are relevant to its pharmacological activity:

  1. Binding Interactions: It competes with nociceptin for binding to the NOP receptor, effectively blocking its action.
  2. Metabolic Pathways: The compound undergoes metabolic transformations in vivo, which can affect its efficacy and half-life.
  3. Stability Studies: Research has shown that JTC-801 maintains stability under physiological conditions, which is essential for its therapeutic use .
Mechanism of Action

JTC-801 exerts its effects primarily through antagonism of the nociceptin/orphanin FQ receptor. By blocking this receptor, JTC-801 can modulate various signaling pathways associated with pain perception and stress responses.

Process and Data

  1. Inhibition of NOP Receptor Activity: JTC-801 inhibits the activation of intracellular signaling cascades typically triggered by nociceptin binding.
  2. Effects on Behavior: In animal studies, administration of JTC-801 has been associated with reduced anxiety-like behaviors and altered pain sensitivity, indicating its potential utility in treating anxiety disorders and chronic pain conditions .
  3. Neuroendocrine Modulation: The compound also influences HPA axis activity, suggesting broader implications for stress-related disorders .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

Relevant studies have characterized these properties to ensure appropriate dosing and formulation strategies for potential therapeutic applications .

Applications

JTC-801 has been investigated for several scientific uses:

  1. Pain Management: Due to its antagonistic effects on nociceptin receptors, it shows promise in managing chronic pain.
  2. Anxiety Disorders: Its ability to modulate stress responses suggests potential applications in treating anxiety-related conditions.
  3. Cancer Research: Recent studies have explored its role in enhancing sensitivity to cancer treatments by modulating cellular mechanisms like macropinocytosis .
  4. Neuropharmacology: Ongoing research aims to further elucidate its effects on neurochemical pathways related to mood regulation and stress responses.

Properties

CAS Number

244218-51-7

Product Name

Jtc-801

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)-2-[(4-ethylphenoxy)methyl]benzamide;hydrochloride

Molecular Formula

C26H26ClN3O2

Molecular Weight

448.0 g/mol

InChI

InChI=1S/C26H25N3O2.ClH/c1-3-18-8-11-21(12-9-18)31-16-19-6-4-5-7-22(19)26(30)29-20-10-13-25-23(15-20)24(27)14-17(2)28-25;/h4-15H,3,16H2,1-2H3,(H2,27,28)(H,29,30);1H

InChI Key

NQLIYKXNAXKMBL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

JTC 801
JTC-801
JTC801
N-(4-amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl)benzamide

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=CC=C2C(=O)NC3=CC4=C(C=C(N=C4C=C3)C)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.